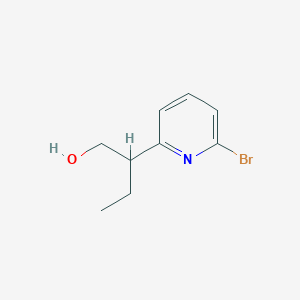

2-(6-Bromopyridin-2-yl)butan-1-ol

Description

Contextualizing Pyridyl Alcohol Scaffolds in Organic Chemistry Research

Pyridyl alcohol scaffolds, which feature both a pyridine (B92270) ring and an alcohol functional group, are valuable intermediates in organic synthesis. The pyridine moiety, a six-membered heteroaromatic ring, is a key component in numerous natural products like vitamins and alkaloids. researchgate.net Its presence can influence the solubility and electronic properties of a molecule. nih.govmdpi.com The alcohol group, on the other hand, provides a reactive site for a wide range of chemical transformations, including oxidation, esterification, and etherification.

The combination of these two functional groups in pyridyl alcohols makes them versatile building blocks. They are utilized in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comgoogle.com Pyridineethanol derivatives, for instance, are recognized as useful synthetic intermediates for pharmaceuticals and agricultural chemicals. google.com

Significance of Substituted Pyridine Moieties in Advanced Synthesis

The introduction of substituents onto the pyridine ring dramatically expands its chemical utility. wisdomlib.org Substituted pyridines are a crucial class of compounds in organic synthesis, appearing in natural products, biologically active compounds, and functional materials. researchgate.net The nature and position of the substituent can fine-tune the electronic properties, basicity, and reactivity of the pyridine ring. nih.gov For example, a bromo-substituent, as in 2-(6-Bromopyridin-2-yl)butan-1-ol, is particularly significant. The bromine atom can act as a leaving group in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of other functional groups at that position. This makes bromo-pyridines highly valuable precursors for creating diverse molecular libraries. researchgate.net

Furthermore, the pyridine nitrogen atom can coordinate with metal catalysts, directing reactions to specific sites on the ring or on a side chain. This directing-group ability is a powerful tool in modern synthetic methodologies for achieving high regioselectivity.

Overview of Chiral Butanol Derivatives in Synthetic Methodologies

Chirality plays a critical role in the functionality of many biologically active molecules. nih.gov Chiral butanol derivatives, such as the butan-1-ol side chain in the target molecule, are important in asymmetric synthesis. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in drug development as different enantiomers can have vastly different biological effects. nih.gov

Chiral alcohols are valuable as both starting materials (chiral pool synthesis) and as products of asymmetric reactions. nih.govyork.ac.uk For example, the asymmetric reduction of a ketone can yield a chiral secondary alcohol. These chiral alcohols can then be incorporated into larger molecules, imparting stereochemical control. The hydroxyl group of the butanol can also be used to form chiral ligands for asymmetric catalysis, further highlighting the importance of this structural motif. mdpi.comnih.gov The butan-2-ol isomer is chiral and exists as two stereoisomers, (R)-(−)-butan-2-ol and (S)-(+)-butan-2-ol. wikipedia.org

Research Gaps and Opportunities in the Study of this compound

A review of the current scientific literature indicates a significant research gap concerning the specific compound this compound. While extensive research exists on pyridyl alcohols, substituted pyridines, and chiral butanols as separate classes of compounds, their specific combination in this molecule remains largely unexplored. There is a lack of published data on its synthesis, characterization, and potential applications.

This gap presents numerous opportunities for future research. The synthesis of enantiomerically pure this compound would be a valuable endeavor, potentially achieved through asymmetric synthesis or chiral resolution. Once synthesized, its utility as a versatile building block could be explored. The presence of three key functional handles—the bromo-substituent for cross-coupling, the pyridine nitrogen for coordination or modification, and the chiral alcohol for derivatization or as a stereodirecting element—makes it a highly attractive target for synthetic chemists.

Furthermore, given the prevalence of substituted pyridyl alcohols in medicinal chemistry, this compound could be investigated for potential biological activity. mdpi.comrsc.org Its unique three-dimensional structure, conferred by the chiral center, could lead to specific interactions with biological targets.

| Property | (6-Bromo-pyridin-2-yl)methanol sigmaaldrich.com | 2-Butanol wikipedia.org |

| Molecular Formula | C6H6BrNO | C4H10O |

| Molecular Weight | 188.02 g/mol | 74.12 g/mol |

| Boiling Point | 246 °C | 98-100 °C |

| Melting Point | 34-39 °C | -115 °C |

| Chirality | Achiral | Chiral |

| Structural Component | Significance in Synthesis and Functionality |

| Pyridine Ring | A fundamental heterocyclic scaffold found in many natural products and pharmaceuticals. Influences solubility and electronic properties. nih.govrsc.org |

| Bromo-substituent | Acts as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functional groups. researchgate.net |

| Chiral Butanol Side Chain | Introduces stereochemistry, which is critical for biological activity. The hydroxyl group is a site for further chemical modification. nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-(6-bromopyridin-2-yl)butan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c1-2-7(6-12)8-4-3-5-9(10)11-8/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

ANZHBFAOFIHRRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C1=NC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Butan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 2-(6-Bromopyridin-2-yl)butan-1-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comchemicalbook.com For this compound, two primary strategic disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-C Bond Formation): This approach involves the disconnection of the carbon-carbon bond between the pyridine (B92270) ring and the butanol side chain. This leads to a pyridyl nucleophile (or electrophile) and a suitable four-carbon electrophile (or nucleophile). A plausible route involves the reaction of a lithiated 2-bromopyridine (B144113) derivative with butanal or a related carbonyl compound.

Disconnection B (Functional Group Interconversion): This strategy focuses on the formation of the alcohol functionality late in the synthesis. This would typically involve the reduction of a corresponding ketone, 2-(6-bromopyridin-2-yl)butan-2-one. This ketone could be synthesized via the coupling of a pyridyl organometallic species with a butanoyl electrophile.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of key precursors.

Preparation of Key Halopyridine Intermediates

A crucial precursor is 2-bromo-6-methylpyridine (B113505). A common synthetic route starts from 2-amino-6-methylpyridine (B158447). The synthesis involves a Sandmeyer-type reaction where the amino group is converted to a bromo group.

The steps are as follows:

Diazotization of 2-amino-6-methylpyridine with hydrogen bromide and sodium nitrite (B80452) at low temperatures (-10 to 5 °C).

Introduction of the bromo group using bromine.

Work-up with sodium hydroxide.

This process can yield 2-bromo-6-methylpyridine in high yields, around 95%. nih.gov

Another key intermediate that can be utilized is 2,6-dibromopyridine (B144722), which is commercially available. This compound can undergo selective monolithiation to generate 2-bromo-6-lithiopyridine, a powerful nucleophile for subsequent coupling reactions. researchgate.net The preparation of 2-bromo-6-lithiopyridine can be efficiently achieved through a lithium-bromine exchange reaction. researchgate.net

Synthesis of Chiral Butanol Precursors

The stereocenter in the target molecule necessitates the use of a chiral butanol precursor or a stereoselective reduction step. One of the most effective methods for preparing enantiomerically pure secondary alcohols is the enzymatic reduction of prochiral ketones. google.com

For the synthesis of the (S)-enantiomer of the butanol side chain, (S)-butan-2-ol can be prepared by the reduction of butan-2-one using an alcohol dehydrogenase (ADH). This biocatalytic approach offers high enantioselectivity. The reaction can be carried out in a buffered aqueous solution, and the cofactor (e.g., NADH or NADPH) can be regenerated in situ using a sacrificial alcohol like isopropanol. google.com

Direct Synthetic Routes to this compound

Direct synthetic routes to the target molecule primarily involve the formation of the carbon-carbon bond between the pyridine and the butanol moieties.

Metal-Catalyzed Coupling Approaches

A highly effective method for constructing the target molecule is through a Grignard-type reaction. This involves the reaction of a pyridyl organometallic species with a suitable carbonyl compound.

One plausible route begins with 2,6-dibromopyridine. Selective monolithiation at one of the bromine positions can be achieved using n-butyllithium at low temperatures to form 2-bromo-6-lithiopyridine. researchgate.net This organolithium species can then be reacted with butanal. The subsequent work-up will yield the racemic secondary alcohol, this compound.

Scheme 2: Grignard-type Synthesis

Alternatively, a Grignard reagent can be prepared from 2-bromopyridine and magnesium, often with the aid of an auxiliary reagent like ethyl bromide. researchgate.net This pyridylmagnesium bromide can then react with butanal to form the desired product.

Stereoselective Alkylation and Reduction Strategies

To achieve a stereoselective synthesis, a two-step approach involving the formation of a ketone followed by asymmetric reduction is often employed.

This strategy would involve the coupling of 2-bromo-6-lithiopyridine with a butanoyl derivative, such as butanoyl chloride or N-methoxy-N-methylbutyramide (Weinreb amide), to form the intermediate ketone, 1-(6-bromopyridin-2-yl)butan-1-one.

This prochiral ketone can then be subjected to stereoselective reduction to introduce the chiral alcohol. Asymmetric reduction can be achieved using various chiral reducing agents, such as those derived from chiral boranes or through catalytic hydrogenation with a chiral catalyst. Enzymatic reduction, as mentioned for the precursor synthesis, is also a highly effective method for this transformation, offering excellent enantioselectivity. google.com

Chemo- and Regioselective Functionalization of Pyridine Rings

The synthesis of this compound hinges on the precise installation of two different substituents—a bromine atom and a butan-1-ol group—at the C2 and C6 positions of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but regioselectivity can be challenging to control.

A highly plausible and strategic approach begins with a symmetrically substituted precursor, 2,6-dibromopyridine. This starting material offers a distinct advantage as the two bromine atoms are chemically equivalent, but their reactivity can be differentiated sequentially. One of the most effective methods for achieving selective mono-functionalization is through a Grignard reaction or other organometallic coupling reactions.

For instance, 2,6-dibromopyridine can be made to react with magnesium to form a pyridylmagnesium bromide intermediate. researchgate.net This Grignard reagent can then react with a suitable electrophile, such as butanal, to introduce the carbon skeleton of the side chain. The subsequent reduction of the resulting secondary alcohol would yield the target primary alcohol. However, a more controlled approach involves the reaction of the Grignard reagent derived from 2,6-dibromopyridine with an aldehyde like butanal. This would be followed by a reduction step to yield the primary alcohol of the target molecule. A similar strategy using a purple light-promoted, transition-metal-free coupling of a bromopyridine with a Grignard reagent offers a modern alternative. organic-chemistry.org

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, provides excellent control over regioselectivity. In a Suzuki coupling, 2,6-dibromopyridine could be reacted with a boronic ester derivative of the butanol side chain. The reaction conditions can be tuned to favor monosubstitution, leaving the second bromine atom at the C6 position intact. The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. mdpi.comrsc.org

Another viable strategy involves starting with a pyridine N-oxide. The N-oxide activates the pyridine ring, particularly at the C2 and C6 positions, for functionalization. acs.orgmdpi.com For example, 6-bromopyridine-N-oxide could be a potential starting point for introducing the alkyl side chain at the C2 position.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly critical in modern synthetic chemistry.

Solvent Selection and Optimization

The choice of solvent is a key consideration in green chemistry. Traditional syntheses of pyridine derivatives often employ solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), or 1,2-dimethoxyethane (B42094) (DME). organic-chemistry.orgacs.org While effective, these solvents pose environmental and safety concerns. Recent research has focused on developing synthetic protocols in more benign solvents. For palladium-catalyzed cross-coupling reactions, greener solvents such as ethanol (B145695) have been shown to be effective. organic-chemistry.org Microwave-assisted synthesis in aqueous media represents a significant advancement, further reducing the reliance on volatile organic compounds. nih.govnih.gov

Catalyst Reuse and Recyclability

Palladium-catalyzed cross-coupling reactions are powerful but rely on a precious and toxic heavy metal. A key green chemistry objective is to minimize the amount of catalyst used and to recycle it effectively. Homogeneous catalysts, while highly active, are difficult to separate from the reaction mixture. To overcome this, heterogeneous catalysts have been developed where the palladium is immobilized on a solid support. mdpi.comorganic-chemistry.orgnih.gov These supports can include polymers, chitosan, or magnetic nanoparticles, allowing for easy separation of the catalyst from the product by filtration or magnetic decantation. nih.govresearchgate.net The recovered catalyst can then be reused in subsequent reaction cycles, often without a significant loss of activity. organic-chemistry.orgresearchgate.net

Below is a table summarizing various recyclable catalyst systems applicable to Suzuki-Miyaura cross-coupling, a potential key step in synthesizing the target molecule.

| Catalyst System | Support Material | Solvent | Key Advantages |

| Pd(II) Complex | Merrifield Resin | Ethanol | High stability, reusable for at least 10 cycles, low palladium leaching. organic-chemistry.org |

| ChsB–Pd | Chitosan Biopolymer | Water | Effective under microwave irradiation, recyclable for over five runs. nih.gov |

| Pd/Fe₃O₄ | Magnetic Nanoparticles | Various | Easy separation using an external magnet, high catalytic activity. researchgate.net |

| Pd/TiO₂ | Cordierite Monolith | Various | Enhanced recyclability due to stable framework, suitable for industrial application. researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. rsc.orgprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are considered "greener" as they generate less waste. Substitution and elimination reactions, by contrast, often have poor atom economy.

Let's analyze the atom economy for a plausible synthesis of this compound starting from 2,6-dibromopyridine and butanal via a Grignard-type reaction, followed by reduction. For simplicity, we will consider the addition of the butyl group and the subsequent reduction as separate conceptual steps for analysis. The key C-C bond formation is a substitution reaction on the pyridine ring.

Plausible Reaction Step for Atom Economy Calculation:

C₅H₃NBr₂ + C₄H₉Li → C₅H₃NBr(C₄H₈) + LiBr (Simplified representation of the substitution)

Here, one bromine atom is replaced by the butyl group, and lithium bromide is formed as a byproduct.

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product | Weight in Product ( g/mol ) | Wasted Atoms | Weight of Waste ( g/mol ) |

| 2,6-Dibromopyridine | C₅H₃NBr₂ | 236.89 | C₅H₃NBr | 157.03 | Br | 79.90 |

| Butyllithium | C₄H₉Li | 64.06 | C₄H₉ | 57.12 | Li | 6.94 |

| Total | 300.95 | 214.15 | 86.84 |

Calculation:

% Atom Economy = (214.15 / 300.95) x 100 ≈ 71.16%

This calculation demonstrates that even with a 100% chemical yield, nearly 29% of the reactant mass is converted into waste (LiBr). This highlights the importance of choosing synthetic routes that maximize atom economy, such as addition reactions where possible, though this is often challenging in aromatic functionalization. primescholars.comkccollege.ac.in

Comparative Analysis of Synthetic Routes to this compound

There are several plausible synthetic pathways to construct this compound. The optimal route depends on a balance of factors including starting material availability, number of steps, selectivity, and adherence to green chemistry principles. Below is a comparative analysis of two logical routes.

Route A: Functionalization of 2,6-dibromopyridine.

Route B: Building the side chain on a 6-bromopyridine nucleus, for example, starting from 6-bromo-2-methylpyridine.

| Feature | Route A: From 2,6-Dibromopyridine | Route B: From 6-Bromo-2-methylpyridine |

| Starting Material | 2,6-Dibromopyridine | 6-Bromo-2-methylpyridine |

| Plausible Steps | 1. Selective mono-functionalization (e.g., Grignard or Suzuki coupling) with a C4 synthon. 2. Conversion of the introduced group to a butan-1-ol side chain (e.g., reduction). | 1. Deprotonation of the methyl group. 2. Reaction with a C3 electrophile (e.g., propanal). 3. Reduction of the resulting secondary alcohol. |

| Regioselectivity | Excellent. The C2 and C6 positions are pre-defined by the starting material. Selective reaction at one bromine is well-established. | Excellent. The bromine at C6 directs functionalization of the C2-methyl group. |

| Key Challenges | Achieving high selectivity for mono-substitution versus di-substitution. | Potential for side reactions during the deprotonation and alkylation steps. |

| Green Chemistry | Can employ recyclable palladium catalysts for Suzuki coupling. Atom economy is moderate due to the substitution nature. | Relies on strong bases (e.g., n-BuLi), which have lower atom economy and require stoichiometric use. |

| Overall Assessment | A robust and highly controlled route, benefiting from a readily available starting material and modern catalytic methods. | A viable route that builds the carbon chain step-wise. It may require more steps and stoichiometric reagents compared to a cross-coupling approach. |

Chemical Reactivity and Transformations of 2 6 Bromopyridin 2 Yl Butan 1 Ol

Reactivity at the Bromopyridine Moiety

The bromopyridine core of the molecule is expected to be a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and 2-bromopyridines are common substrates in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgwalisongo.ac.id It is anticipated that 2-(6-Bromopyridin-2-yl)butan-1-ol would readily undergo Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids to yield 2-(6-arylpyridin-2-yl)butan-1-ol derivatives. The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, for instance, a mixture of toluene (B28343) and water or dioxane and water. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is expected that this compound could be coupled with a range of terminal alkynes to produce 2-(6-alkynylpyridin-2-yl)butan-1-ol derivatives. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper salt (e.g., CuI), and an amine base such as triethylamine, which can also serve as the solvent. walisongo.ac.idwikipedia.org

Negishi Coupling: This reaction forms carbon-carbon bonds by coupling an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.org The reaction of this compound with various organozinc reagents, such as arylzinc or alkylzinc halides, would likely proceed efficiently to afford the corresponding coupled products. nih.govresearchgate.net The functional group tolerance of the Negishi coupling is a significant advantage. organic-chemistry.org

A hypothetical data table illustrating potential outcomes of these cross-coupling reactions is presented below. Please note that these are representative examples and actual yields would depend on optimized experimental conditions.

| Coupling Partner | Reaction Type | Potential Product | Hypothetical Yield (%) |

| Phenylboronic acid | Suzuki-Miyaura | 2-(6-Phenylpyridin-2-yl)butan-1-ol | 85-95 |

| Phenylacetylene | Sonogashira | 2-(6-(Phenylethynyl)pyridin-2-yl)butan-1-ol | 75-90 |

| Phenylzinc chloride | Negishi | 2-(6-Phenylpyridin-2-yl)butan-1-ol | 80-95 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on pyridine rings is a well-established transformation, particularly when the ring is activated by electron-withdrawing groups or when strong nucleophiles are employed. acs.org In the case of 2-bromopyridines, substitution at the 2-position is common. It is plausible that this compound could react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromide ion. These reactions often require elevated temperatures.

Direct Arylation Reactions

Direct C-H arylation has emerged as a powerful, atom-economical method for the formation of carbon-carbon bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov While less common than cross-coupling of the C-Br bond, direct arylation of the pyridine ring at other positions could be a potential, albeit likely more challenging, transformation pathway. beilstein-journals.org

Transformations Involving the Hydroxyl Functionality

The primary alcohol group in this compound offers another site for chemical modification.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk

Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would be expected to oxidize this compound to the corresponding aldehyde, 2-(6-Bromopyridin-2-yl)butanal . khanacademy.orglibretexts.org These reactions are typically carried out in anhydrous solvents to prevent over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and sulfuric acid, i.e., the Jones reagent), would likely oxidize the primary alcohol all the way to the carboxylic acid, 2-(6-Bromopyridin-2-yl)butanoic acid . chemguide.co.uk

A hypothetical data table for these oxidation reactions is provided below.

| Oxidizing Agent | Potential Product | Hypothetical Yield (%) |

| Pyridinium Chlorochromate (PCC) | 2-(6-Bromopyridin-2-yl)butanal | 70-85 |

| Potassium Permanganate (KMnO₄) | 2-(6-Bromopyridin-2-yl)butanoic acid | 60-80 |

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily converted to an ester through reaction with a carboxylic acid or its derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.org Alternatively, reaction with more reactive acyl halides or anhydrides in the presence of a base like pyridine would also yield the corresponding ester.

Etherification: The Williamson ether synthesis provides a general route to ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org For this compound, treatment with a strong base such as sodium hydride (NaH) would generate the corresponding alkoxide, which could then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether.

Substitution Reactions of the Alcohol

The primary alcohol functionality of this compound is a key site for synthetic modification. Direct substitution of the hydroxyl group is often challenging due to its poor leaving group nature. Therefore, activation of the alcohol is a common prerequisite for nucleophilic substitution reactions.

One of the most effective methods for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction . This reaction allows for the conversion of the primary alcohol into a variety of other functional groups by reacting it with a nucleophile in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion. This process is particularly valuable for synthesizing chiral molecules where control of stereochemistry is crucial.

| Nucleophile (Nu-H) | Reagents | Product | Stereochemistry |

| Carboxylic Acid (RCOOH) | PPh₃, DEAD | Ester (RCOO-CH₂-...) | Inversion |

| Phthalimide | PPh₃, DIAD | N-Alkylphthalimide | Inversion |

| Thiol (RSH) | PPh₃, DEAD | Thioether (RS-CH₂-...) | Inversion |

Table 1: Representative Mitsunobu Reactions for the Substitution of the Alcohol Group.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (tosyl chloride or mesyl chloride) in the presence of a base like pyridine. These activated intermediates can then be readily displaced by a wide range of nucleophiles.

Reactivity of the Butyl Chain and Stereocenter

The butyl chain, with its chiral center at the C2 position, offers further opportunities for structural diversification.

Reactions Modifying the Alkyl Backbone

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other transformations. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH₂Cl₂), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(6-bromopyridin-2-yl)butanal. gauthmath.com To prevent overoxidation to the carboxylic acid, it is often crucial to use the oxidizing agent in stoichiometric amounts and to carry out the reaction at or below room temperature. gauthmath.com

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄) and under heating (reflux), will lead to the complete oxidation of the primary alcohol to the carboxylic acid, 2-(6-bromopyridin-2-yl)butanoic acid. docbrown.infostudymind.co.uknagwa.com

| Oxidizing Agent | Solvent | Conditions | Product |

| PCC or DMP | CH₂Cl₂ | Room Temperature | 2-(6-Bromopyridin-2-yl)butanal |

| KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Water/Acetone | Reflux | 2-(6-Bromopyridin-2-yl)butanoic acid |

Table 2: Oxidation Reactions of the Butyl Chain.

Epimerization and Racemization Studies of the Chiral Center

The stereochemical integrity of the chiral center at C2 is a critical aspect of the chemistry of this compound, particularly in the context of its potential use in asymmetric synthesis. The process of epimerization, the change in configuration at one of several stereogenic centers, or racemization, the formation of an equal mixture of enantiomers, can be a significant consideration.

Racemization of secondary alcohols can be catalyzed by various transition metal complexes, such as those based on ruthenium or iridium, often proceeding through a dehydrogenation-hydrogenation sequence. nih.govnih.govabo.fi For instance, a ruthenium catalyst can reversibly oxidize the alcohol to the corresponding achiral ketone, which then undergoes non-stereoselective reduction back to the racemic alcohol. While this compound is a primary alcohol, the adjacent chiral center can be susceptible to epimerization under certain conditions, especially if reactions proceed through intermediates that can tautomerize or undergo reversible bond cleavage.

Arylboronic acids, in the presence of a protic acid co-catalyst, have also been shown to catalyze the racemization of secondary and tertiary benzylic alcohols. st-andrews.ac.uk This process is thought to occur via a reversible Brønsted acid-catalyzed C-O bond cleavage to form an achiral carbocation intermediate, which is then non-selectively hydrated. While not directly a benzylic alcohol, the pyridyl group can influence the stability of potential cationic intermediates, making such pathways a consideration.

Tandem and Cascade Reactions Involving Multiple Functionalities of this compound

The presence of both a bromo-substituted pyridine and a hydroxyl group allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. A prominent example is the combination of a cross-coupling reaction at the bromine-bearing carbon with a subsequent intramolecular cyclization involving the alcohol.

One such powerful transformation is a tandem Sonogashira coupling and cyclization . researchgate.netorganic-chemistry.org In this sequence, the bromo-pyridine can first undergo a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. scirp.orgscirp.orgnih.gov The resulting 6-alkynyl-2-(butan-1-ol)pyridine intermediate can then undergo an intramolecular cyclization, where the hydroxyl group adds to the alkyne, to form a fused heterocyclic system, such as a furo[2,3-b]pyridine (B1315467) derivative. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would be a critical factor to control.

| Reaction Sequence | Catalysts | Intermediate | Final Product |

| 1. Sonogashira Coupling 2. Intramolecular Cyclization | Pd(PPh₃)₄, CuI | 6-Alkynyl-2-(butan-1-ol)pyridine | Furo[2,3-b]pyridine derivative |

Table 3: Hypothetical Tandem Sonogashira Coupling-Cyclization.

Chemo- and Regioselectivity in Complex Transformations of this compound

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is paramount for successful synthetic outcomes. The relative reactivity of the different functional groups can be exploited to direct reactions to a specific site.

The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The electronic nature of the pyridine ring and the position of the bromo substituent influence its reactivity. In the case of 2-bromopyridines, the carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst compared to a chloro substituent at the same position. nih.gov This allows for selective cross-coupling at the bromo-position while leaving other potentially reactive groups, like a chloro substituent elsewhere on the ring, untouched. nih.gov

The regioselectivity of reactions on the pyridine ring itself can also be controlled. For instance, in reactions of pyridine N-oxides with benzynes, the regioselectivity of the addition can be altered by the presence of additives, leading to either 2- or 3-substituted pyridines. rsc.org While not directly applicable to the starting material, this principle highlights how external reagents can influence the outcome of reactions on the pyridine core.

In complex transformations involving multiple steps, the order of reactions is crucial. For example, it would be strategic to perform a cross-coupling reaction on the bromo-pyridine before a reaction that might be sensitive to the conditions of the coupling reaction, or vice versa. The choice of protecting groups for the alcohol can also play a critical role in controlling chemoselectivity.

| Reaction Type | Reactive Site | Key Factors for Selectivity |

| Cross-Coupling | C-Br bond | Catalyst choice, ligand, relative reactivity of leaving groups |

| Oxidation | C-OH bond | Choice of oxidizing agent, reaction temperature |

| Tandem Reactions | C-Br and C-OH | Reaction sequence, catalyst compatibility |

Table 4: Factors Influencing Chemo- and Regioselectivity.

Mechanistic Investigations of Key Transformations of 2 6 Bromopyridin 2 Yl Butan 1 Ol

Elucidation of Reaction Pathways via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are affected by the concentration of reactants, catalysts, and other species. For a transformation of 2-(6-Bromopyridin-2-yl)butan-1-ol, such as a hypothetical Suzuki coupling with an arylboronic acid, a kinetic study would be designed to determine the order of the reaction with respect to each component.

Hypothetical Kinetic Study Design for a Suzuki Coupling Reaction:

| Experiment | [this compound] | [Arylboronic Acid] | [Palladium Catalyst] | [Base] | Observed Rate |

| 1 | 0.1 M | 0.1 M | 0.001 M | 0.2 M | Rate 1 |

| 2 | 0.2 M | 0.1 M | 0.001 M | 0.2 M | Rate 2 |

| 3 | 0.1 M | 0.2 M | 0.001 M | 0.2 M | Rate 3 |

| 4 | 0.1 M | 0.1 M | 0.002 M | 0.2 M | Rate 4 |

| 5 | 0.1 M | 0.1 M | 0.001 M | 0.4 M | Rate 5 |

By systematically varying the concentrations of the substrates, catalyst, and base and measuring the initial reaction rates, a rate law can be established. For many palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. numberanalytics.com If this were the case for this compound, the reaction would be expected to be first order in both the palladium catalyst and the bromopyridine substrate, and potentially zero order in the boronic acid and base, depending on their roles in the catalytic cycle prior to the rate-determining step.

Kinetic studies on similar bromination reactions have indicated that the reaction pathway can be influenced by the substitution pattern, with primary and secondary bromides often undergoing substitution, while tertiary bromides may favor elimination. researchgate.net

Identification and Characterization of Reaction Intermediates

The catalytic cycles of reactions like the Suzuki or Buchwald-Hartwig aminations proceed through a series of palladium-based intermediates. Identifying and characterizing these fleeting species is key to understanding the detailed reaction mechanism. For the transformation of this compound, several key intermediates would be anticipated.

In a Buchwald-Hartwig amination, for instance, the generally accepted mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex to form a Pd(II) intermediate. wikipedia.org This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Plausible Intermediates in a Buchwald-Hartwig Amination of this compound:

| Intermediate Type | General Structure | Significance |

| Oxidative Addition Complex | [(L)nPd(II)(Br)(pyridin-2-yl-R)] | Formation is often the rate-determining step. |

| Amine Coordinated Complex | [(L)nPd(II)(Br)(pyridin-2-yl-R)(Amine)] | Precursor to the deprotonation step. |

| Palladium-Amido Complex | [(L)nPd(II)(Amido)(pyridin-2-yl-R)] | Key intermediate prior to C-N bond formation. |

| Reductive Elimination Product | Aminated Pyridine (B92270) + Pd(0)Ln | Final product formation and catalyst regeneration. |

| (R = -CH(CH2CH3)CH2OH; L = Ligand) |

Techniques such as low-temperature NMR spectroscopy, mass spectrometry, and X-ray crystallography (if the intermediates are stable enough to be isolated) would be employed to detect and characterize these species.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Real-time monitoring of a reaction can provide invaluable insights into the formation and consumption of reactants, intermediates, and products. For transformations involving this compound, various spectroscopic techniques could be utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to follow the disappearance of the starting material and the appearance of the product. ³¹P NMR is particularly useful for reactions employing phosphine (B1218219) ligands, as the chemical shift of the phosphorus atom is sensitive to its coordination environment, allowing for the observation of catalyst speciation throughout the reaction.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor changes in vibrational frequencies associated with specific functional groups. For example, the C-Br stretching frequency of the starting material would diminish, while new bands corresponding to the product would appear.

UV-Visible (UV-Vis) Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be a convenient method for monitoring reaction progress.

Spectroscopic Techniques for Reaction Monitoring:

| Technique | Information Gained | Application Example |

| In-situ NMR | Real-time concentration of reactants, products, and stable intermediates. | Observing the change in the aromatic signals of the pyridine ring during a coupling reaction. |

| In-situ IR | Monitoring changes in functional groups. | Tracking the disappearance of the C-Br bond and the appearance of a new C-N bond vibration. |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Detecting the mass of the oxidative addition complex. |

Computational Modeling of Reaction Transition States and Energy Barriers

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. acs.org For the transformations of this compound, computational modeling could be used to:

Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

Identify Transition State Structures: The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy barrier between the reactants and the transition state determines the reaction rate. Comparing the activation energies of different possible pathways can reveal the most likely mechanism.

For example, in a Suzuki coupling reaction, DFT calculations could be used to compare the energy barriers for the oxidative addition, transmetalation, and reductive elimination steps to identify the rate-determining step. nih.gov Computational studies on functionalized pyridines have shown that electronic and steric factors play a significant role in determining regioselectivity and reactivity. researchgate.net

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Isotope labeling studies, particularly with deuterium, are a classic method for probing reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, it is possible to track the fate of specific atoms and to determine if certain C-H bonds are broken in the rate-determining step (the kinetic isotope effect).

For this compound, a deuterium labeling study could be designed to investigate the role of the alcohol proton. For example, by replacing the hydroxyl proton with deuterium to form this compound-d₁, and then running a reaction, one could investigate if this proton is involved in any key steps. If the alcohol were to act as an internal base or ligand, this could potentially be revealed through changes in reaction rate or product distribution.

Another possibility would be to deuterate the butanol side chain. For instance, if a side reaction involving C-H activation of the side chain were suspected, the absence of a kinetic isotope effect upon deuteration of these positions would suggest that this C-H bond is not broken in the rate-determining step.

Stereochemical Aspects in the Synthesis and Reactions of 2 6 Bromopyridin 2 Yl Butan 1 Ol

Enantioselective Synthesis Strategies for 2-(6-Bromopyridin-2-yl)butan-1-ol

The enantioselective synthesis of this compound is paramount for accessing the desired enantiomerically pure compounds. Various strategies have been developed to achieve this, focusing on the use of chiral catalysts and asymmetric induction.

The development of chiral catalysts has enabled the asymmetric synthesis of precursors to this compound, thereby establishing the required stereocenter early in the synthetic sequence. One notable approach involves the use of visible-light-promoted enantioselective photochemical reactions. For instance, a chiral bifunctional photocatalyst, Δ-RhS, has been utilized in a Giese addition reaction to install the stereogenic center. nih.govacs.org This method represents a modern approach to asymmetric synthesis, harnessing the energy of light to drive enantioselective transformations.

Another strategy employs bifunctional enamine catalysts. For example, a spirobicyclic pyrrolidine (B122466) with a trifluoromethanesulfonamide (B151150) group has been shown to enhance enantioselectivity in certain reactions that could be applied to the synthesis of chiral building blocks. nih.gov While not directly applied to this compound in the provided context, such catalysts are part of the broader toolkit available for asymmetric synthesis.

The following table summarizes a selection of chiral catalysts and their application in enantioselective synthesis relevant to the structural motifs found in the target compound.

| Chiral Catalyst/System | Reaction Type | Application | Reference |

| Δ-RhS | Photochemical Giese Addition | Enantioselective installation of a stereocenter in a precursor to a related final product. | nih.govacs.org |

| Bifunctional Enamine Catalyst | Asymmetric Michael Addition | Synthesis of chiral heterocyclic compounds. | nih.gov |

| Copper/Bisphosphine/Phenoxide Complex | Metallaphotoredox Catalysis | Enantioselective C-N bond formation. | nih.gov |

Asymmetric induction often relies on the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. One documented strategy in the synthesis of a related final product involves the use of a chiral oxazolidin-2-one auxiliary. nih.gov This auxiliary is attached to a precursor molecule and directs the stereocontrolled alkylation at the α-carbonyl position, effectively setting the desired stereochemistry. After the key stereocenter is established, the auxiliary is removed.

Enzymatic reactions also play a crucial role in asymmetric induction. Lipases, for example, can be used for the kinetic resolution of racemic alcohols through enantioselective esterification. mdpi.com In this process, one enantiomer of the alcohol is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product. This method offers a green and efficient alternative to traditional chemical resolutions.

Diastereoselective Synthesis of Derivatives of this compound

When this compound is used to synthesize molecules with multiple chiral centers, such as the antiepileptic drug brivaracetam (B1667798), the diastereoselectivity of the subsequent reactions is critical. core.ac.uk The synthesis of brivaracetam involves the coupling of a chiral pyrrolidinone moiety with a chiral butanoic acid derivative, which can be derived from this compound.

One synthetic route to a related final product involves a palladium-catalyzed oxidative cyclization, which leads to the formation of a five-membered cyclic lactam. nih.govacs.org This cyclization proceeds with a degree of diastereoselectivity, which can be influenced by the reaction conditions and the nature of the substrate. Subsequent steps may require purification to isolate the desired diastereomer.

The table below provides examples of reactions where diastereoselectivity is a key consideration in the synthesis of derivatives.

| Reaction | Substrates | Key Transformation | Diastereomeric Outcome | Reference |

| Palladium-Catalyzed Oxidative Cyclization | (S,E)-2-(pent-2-en-1-ylamino)butanamide and dimethyl malonate | Formation of a five-membered cyclic lactam | Leads to a diastereomeric mixture requiring separation. | nih.govacs.org |

| Michael Conjugate Addition | Nitromethane and (E)-ethyl-hex-2-enoate | Formation of a racemic γ-nitro ester | Creates a racemic mixture that is later resolved. | nih.govacs.org |

| Prins Cyclization | 3-Bromobut-3-en-1-ols and aldehydes | Synthesis of tetrahydropyranones | Excellent diastereoselectivity. | nih.gov |

Chiral Resolution Techniques for this compound

When enantioselective synthesis is not employed or does not yield a product with sufficient enantiomeric purity, chiral resolution is necessary to separate the enantiomers of this compound or its precursors.

One of the most common methods for chiral resolution is preparative chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com For example, in the synthesis of brivaracetam, chiral HPLC is used to separate the diastereomeric mixture of the final product, and similar principles can be applied to its intermediates. nih.govresearchgate.net

Another classical approach is chemical resolution via diastereomeric salt formation . This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the desired enantiomer of the alcohol can be recovered by hydrolysis of the ester. A patent discloses the use of (S)-1-phenyl-ethanamine for the resolution of a racemic acid intermediate in a related synthesis. nih.gov

Enzymatic resolution , as mentioned earlier, is also a powerful technique. Lipase-catalyzed transesterification can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com

Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a sample of this compound is essential to assess the success of an enantioselective synthesis or a chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of chiral compounds. mdpi.comresearchgate.net An analytical chiral column is used to separate the enantiomers, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the following formula:

ee (%) = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] x 100 youtube.comdoubtnut.com

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules. core.ac.uk By comparing the experimental VCD spectrum of a sample with the theoretically calculated spectra for the different stereoisomers, the absolute configuration can be unambiguously assigned. This method was used to determine the stereochemistry of all four stereoisomers of brivaracetam. core.ac.uk

The table below outlines common analytical techniques for determining enantiomeric excess.

| Analytical Method | Principle | Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | mdpi.comresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration. | core.ac.uk |

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Determination of enantiomeric purity. | core.ac.uk |

Derivatization and Functionalization Strategies for 2 6 Bromopyridin 2 Yl Butan 1 Ol

Synthesis of Pyridine-Modified Derivatives

The pyridine (B92270) core of 2-(6-Bromopyridin-2-yl)butan-1-ol is a key site for structural modification. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions or nucleophilic substitution, thereby altering the electronic nature and steric profile of the ring.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the pyridine ring can be systematically tuned by replacing the bromo substituent with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.com These modifications are crucial for influencing the molecule's reactivity, coordination properties, and potential applications in materials science and medicinal chemistry. sci-hub.se Before undertaking modifications on the pyridine ring, the butan-1-ol group is typically protected, for example as a silyl (B83357) ether, to prevent unwanted side reactions.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkyl or amino groups, increases the electron density of the pyridine ring. A common strategy to install an amino group is through palladium-catalyzed Buchwald-Hartwig amination or through nucleophilic substitution reactions under high pressure and temperature. georgiasouthern.edu For instance, reacting the parent compound with a primary or secondary amine in the presence of a suitable palladium catalyst and base would yield the corresponding 6-amino-substituted derivative.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like cyano (-CN) or sulfonyl (-SO₂R) groups decrease the ring's electron density. These groups can be introduced via transition-metal-catalyzed cross-coupling reactions. acs.org For example, a cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst can convert the bromo-substituent into a nitrile group. Similarly, coupling with sulfinate salts can install sulfone moieties.

The table below summarizes potential transformations.

| Target Derivative | Reagents and Conditions | Functional Group Type |

| 6-Amino-substituted | Primary/Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Electron-Donating |

| 6-Alkyl-substituted | Alkylboronic acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) (Suzuki Coupling) | Electron-Donating |

| 6-Cyano-substituted | Zn(CN)₂, Pd Catalyst (e.g., Pd(PPh₃)₄) | Electron-Withdrawing |

| 6-Aryl-substituted | Arylboronic acid, Pd Catalyst, Base (Suzuki Coupling) | Modulates Electronics |

| 6-Alkynyl-substituted | Terminal Alkyne, Pd/Cu Catalysts, Base (Sonogashira Coupling) | Electron-Withdrawing |

Expansion of the Pyridine Ring System

Expanding the pyridine ring into a larger bicyclic or polycyclic system is a sophisticated strategy to create novel heterocyclic frameworks. Such transformations can dramatically alter the molecule's three-dimensional structure and properties. Methodologies for ring expansion often involve multi-step sequences. researchgate.net

One potential approach involves the N-oxidation of the pyridine nitrogen to form a pyridine N-oxide. amphoteros.com This activates the ring, making it susceptible to rearrangement reactions or cycloadditions that can lead to ring expansion. For example, a pyridine N-oxide can undergo photochemical rearrangement or react with activated alkynes in [4+2] cycloaddition-type processes, which, after subsequent steps, can lead to the formation of diazepine (B8756704) or other seven-membered ring systems.

Another strategy could involve a hetero-Diels-Alder reaction, where the pyridine ring or a derivative acts as a diene or dienophile. nih.gov While challenging, activating the system, for instance by converting the bromo-substituent into a more electron-donating group to favor diene-like reactivity, could enable a [4+2] cycloaddition with a suitable dienophile, ultimately leading to a fused quinoline (B57606) or isoquinoline-type structure after aromatization. These advanced methods provide access to under-represented areas of chemical space. researchgate.net

Formation of Alcohol-Functionalized Derivatives

The primary alcohol of the butan-1-ol side chain is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, ethers, and amines.

Synthesis of Esters, Ethers, and Amines

Standard organic synthesis protocols can be applied to functionalize the hydroxyl group of this compound.

Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reacting it with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Ethers: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether (R-O-R'). Symmetrical ethers can also be formed, and it is possible to synthesize bis-ethers where two molecules of the parent alcohol are linked by an alkyl chain. bldpharm.com

Amines: The conversion of the alcohol to an amine typically requires a two-step sequence. First, the hydroxyl group is transformed into a better leaving group, for instance by converting it into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively. Subsequently, the leaving group is displaced by a nitrogen nucleophile. Using sodium azide (B81097) (NaN₃) followed by reduction with LiAlH₄ or a Staudinger reaction (using PPh₃ and water) yields the primary amine. openstax.orglibretexts.org Alternatively, reductive amination of the corresponding aldehyde (obtained by oxidation of the alcohol) with ammonia (B1221849) or a primary/secondary amine provides another route to amines. lumenlearning.com

Preparation of Cyclic Derivatives

The bifunctional nature of this compound allows for intramolecular reactions to form cyclic derivatives. These reactions typically require the modification of one functional group to make it reactive toward the other.

One plausible strategy to form a cyclic ether involves a two-step process:

Modification of the Pyridine Ring: The bromo-substituent is first converted into a hydroxyl group. This can be challenging but may be achieved through methods like the Buchwald-Hartwig hydroxylation or a nucleophilic aromatic substitution under harsh conditions.

Intramolecular Cyclization: The resulting diol (with one alcohol on the side chain and one on the pyridine ring) can then undergo an intramolecular Williamson ether synthesis. Treatment with a base would selectively deprotonate one of the hydroxyl groups, allowing it to attack the other carbon center (after converting the second OH into a leaving group), leading to a fused cyclic ether.

Alternatively, a lactone (a cyclic ester) could be formed. This would involve converting the bromo-substituent into a carboxylic acid. This could be done through lithium-halogen exchange followed by quenching with carbon dioxide. The resulting hydroxy-acid could then undergo an intramolecular esterification (lactonization) under acidic or dehydrating conditions to form a fused lactone ring system. Such cyclization cascades are powerful tools for building complex molecular frameworks. researchgate.net

Preparation of Bifunctional Linkers and Scaffolds from this compound

With two orthogonal reactive sites, this compound is an excellent starting material for the synthesis of bifunctional linkers and scaffolds. sigmaaldrich.com These molecules are valuable in medicinal chemistry for linking two different pharmacophores or in materials science for constructing well-defined supramolecular structures. rsc.org

The synthetic strategy involves the selective and sequential modification of the bromo and hydroxyl groups. For example, the bromo group can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki reaction to introduce an aryl group containing a protected amine or carboxylic acid. nih.gov Following this, the alcohol on the butanol side chain can be converted into a different functional group, for instance, an azide, a thiol, or an alkyne for click chemistry applications.

The table below illustrates the potential for creating diverse bifunctional linkers.

| Functional Group at C6 (from -Br) | Functional Group at C1' (from -OH) | Potential Application Area |

| Aryl-CO₂H (via Suzuki coupling) | Amine (-NH₂) (via mesylation, azide displacement, reduction) | Peptide synthesis, PROTAC linkers |

| Terminal Alkyne (via Sonogashira coupling) | Azide (-N₃) (via mesylation, azide displacement) | Click chemistry, bioconjugation |

| Pyridyl (via Suzuki coupling) | Ether-linked polymer | Metal-organic frameworks, polymer synthesis mdpi.com |

| Amine (-NH₂) (via Buchwald-Hartwig) | Carboxylic Acid (via oxidation of the alcohol) | Scaffolds for combinatorial libraries |

By carefully choosing the sequence of reactions and the functional groups to be installed, a wide variety of bifunctional linkers can be designed, each with a specific length, rigidity, and chemical reactivity profile based on the central 2-substituted pyridine scaffold.

Design and Synthesis of Ligands Utilizing the this compound Framework

The strategic design and synthesis of ligands are paramount in the development of new catalysts and functional materials. The this compound framework is an exemplary starting point for creating sophisticated ligands, primarily due to its combination of a classic pyridine nitrogen donor and a modifiable bromo-position, which allows for the introduction of other coordinating groups through cross-coupling reactions. Furthermore, the inherent chirality of the molecule offers the potential for the synthesis of enantiomerically pure ligands for asymmetric catalysis.

The primary alcohol group provides a handle for further functionalization, such as etherification or esterification, which can be used to introduce additional donor atoms or to modulate the steric and electronic properties of the resulting ligand. nih.govchemguide.co.uklibretexts.org The bromo-substituent on the pyridine ring is readily transformed via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, to install a wide variety of substituents. wikipedia.orgnih.govmdpi.com

Functionalization of the Hydroxyl Group

The primary alcohol of this compound can be readily derivatized to introduce new functional groups.

Etherification: Conversion of the alcohol to an ether can introduce a second coordination site. For example, reaction with 2-picolyl chloride in the presence of a base like sodium hydride would yield a bidentate PN ligand.

Esterification: The alcohol can be esterified with various carboxylic acids to append different functionalities. nih.govchemguide.co.uk This can be used to introduce bulky groups to control the steric environment around a metal center or to add another coordinating group.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents. bohrium.comkhanacademy.orgyoutube.comyoutube.com For instance, oxidation to the corresponding carboxylic acid would create a bidentate NO-type ligand.

| Derivatization Reaction | Reagents and Conditions | Product Functional Group |

| Etherification | NaH, 2-picolyl chloride, THF | Pyridylmethyl ether |

| Esterification | Acetic anhydride, pyridine | Acetate ester |

| Oxidation to Aldehyde | PCC, CH2Cl2 | Aldehyde |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO3, H2SO4, acetone) | Carboxylic Acid |

Functionalization via Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is a key site for diversification through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent. mdpi.comnih.gov This is a powerful method for introducing aryl or vinyl substituents, which can themselves be further functionalized. For example, coupling with 2-formylphenylboronic acid would introduce an aldehyde group that can participate in further reactions.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net The resulting alkyne can be used as a linker to other groups or can itself be a part of a conjugated system.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines. This is a particularly effective way to synthesize bidentate PN or other polydentate ligands. For instance, reaction with diphenylphosphine (B32561) amine would directly yield a P,N-bidentate ligand.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Linkage |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | C-C (Aryl) |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base | C-C (Alkyne) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, phosphine (B1218219) ligand, base | C-N |

Synthesis of Chiral Ligands

The inherent chirality of this compound makes it a valuable precursor for the synthesis of chiral ligands. durham.ac.uknih.govnih.govcapes.gov.brmit.edu By employing enantiomerically pure starting material, a range of chiral ligands can be accessed. These ligands are of significant interest for applications in asymmetric catalysis, where they can induce enantioselectivity in chemical transformations.

For instance, a chiral bidentate PN ligand can be synthesized by first performing a Buchwald-Hartwig amination with a chiral amine, followed by functionalization of the butanol side chain. Alternatively, the butanol can be converted to a phosphine-containing group, and the bromo-position can be functionalized with a nitrogen-containing group. The stereochemistry of the butanol side chain can play a crucial role in creating a specific chiral environment around a coordinated metal center.

An example of a synthetic route to a chiral P,N-ligand could involve the following steps:

Protection of the alcohol in enantiomerically pure this compound.

Buchwald-Hartwig amination with a suitable amine, for example, aniline.

Deprotection of the alcohol.

Conversion of the alcohol to a phosphine, for example, by tosylation followed by reaction with lithium diphenylphosphide.

This modular approach allows for the synthesis of a library of chiral ligands with varying steric and electronic properties by changing the amine in the Buchwald-Hartwig step or the phosphine introduced in the final step.

2 6 Bromopyridin 2 Yl Butan 1 Ol As a Synthetic Building Block

Application in the Synthesis of Complex Heterocyclic Compounds

The presence of both a bromo-substituent and a hydroxyl group on the pyridine (B92270) ring system makes 2-(6-Bromopyridin-2-yl)butan-1-ol an excellent precursor for the synthesis of a variety of fused and substituted heterocyclic compounds. The bromine atom can participate in a range of cross-coupling reactions, while the alcohol functionality can be used for cyclization reactions, either directly or after conversion to other functional groups.

Intramolecular cyclization reactions are a powerful tool for the construction of complex molecular architectures. For instance, the hydroxyl group of this compound can be converted into a more reactive leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by a nitrogen atom, introduced at the 6-position of the pyridine ring via a Buchwald-Hartwig amination, could lead to the formation of fused bicyclic systems like indolizidine or quinolizidine (B1214090) derivatives. These core structures are prevalent in many biologically active alkaloids.

Furthermore, the bromine atom can be displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core prior to or following cyclization, providing access to a wide array of complex heterocyclic structures. A plausible synthetic route could involve a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form a furo[2,3-b]pyridine (B1315467) derivative. A series of novel furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared from pyridin-2(1H)-one via selective O-alkylation followed by cyclization nih.gov.

| Reaction Type | Reactant | Reagents and Conditions | Potential Product |

| Intramolecular Cyclization | 2-(6-Aminopyridin-2-yl)butan-1-ol | 1. MsCl, Et3N; 2. NaH | Chiral 1-ethyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine |

| Suzuki Coupling | This compound | Arylboronic acid, Pd(PPh3)4, K2CO3 | 2-(6-Arylpyridin-2-yl)butan-1-ol |

| Sonogashira Coupling | This compound | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N | 2-(6-Alkynylpyridin-2-yl)butan-1-ol |

| Buchwald-Hartwig Amination | This compound | Amine, Pd2(dba)3, BINAP, NaOtBu | 2-(6-Aminosubstituted-pyridin-2-yl)butan-1-ol |

Role as a Precursor for Natural Product Synthesis (Synthetic Fragments)

The structural motifs present in this compound, particularly the bromopyridine unit, are found in a number of marine alkaloids with significant biological activities. nih.govresearchgate.net Bromopyrrole alkaloids, for example, are a large family of marine natural products that exhibit a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of these complex molecules often relies on the use of pre-functionalized building blocks or fragments. nih.gov

The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of such natural products or their analogues. The defined stereochemistry at the carbinol center can be transferred to the target molecule, avoiding the need for chiral resolution or asymmetric synthesis at later stages. The bromopyridine moiety can be incorporated as a key structural element, or it can be further functionalized to mimic the heterocyclic systems found in these natural products. For example, the bromopyridine can be a precursor to a pyrrole (B145914) or imidazole (B134444) ring through transition metal-catalyzed cross-coupling and cyclization strategies.

Another class of relevant marine natural products are the pyridoacridine alkaloids, which often possess a fused polycyclic aromatic system. mdpi.com While the direct synthesis of these complex structures from this compound is a multi-step process, the compound can serve as a valuable starting fragment, providing the pyridine ring and a chiral side chain that can be elaborated to construct the rest of the molecule.

| Natural Product Class | Key Structural Motif | Potential Synthetic Utility of this compound |

| Bromopyrrole Alkaloids | Brominated pyrrole or imidazole rings | Precursor to the brominated heterocyclic core; chiral side chain for stereocontrol. |

| Pyridoacridine Alkaloids | Fused pyridine and acridine (B1665455) rings | Source of the pyridine ring; chiral handle for asymmetric synthesis. |

Utilization in the Construction of Advanced Organic Materials (Polymer Monomers)

The development of functional polymers with tailored electronic and optical properties is a rapidly growing area of materials science. Pyridine-containing polymers are of particular interest due to their unique properties, including their ability to coordinate with metals and their potential for use in sensors, catalysts, and electronic devices. nih.govchemrxiv.org

This compound possesses several features that make it a promising monomer for the synthesis of novel functional polymers. The hydroxyl group can be used as a point of attachment for polymerization, for instance, through esterification or etherification with a suitable co-monomer. The bromine atom on the pyridine ring offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's properties.

One intriguing possibility is the conversion of the butanol side chain into a polymerizable group, such as a vinyl or acetylene (B1199291) moiety. For example, dehydration of the alcohol would yield a butenylpyridine derivative, which could undergo polymerization. Alternatively, the alcohol could be oxidized to a ketone, followed by the addition of an acetylide to introduce an alkyne functionality. The resulting monomer could then be polymerized to form a poly(pyridylacetylene). Polyacetylenes are a class of conjugated polymers known for their interesting electrical and optical properties. wikipedia.orgmdpi.com The incorporation of the chiral butanol-derived side chain could lead to the formation of helical polymer structures with unique chiroptical properties.

| Polymerization Strategy | Monomer Modification | Potential Polymer Type | Potential Properties |

| Polycondensation | Esterification of the hydroxyl group with a dicarboxylic acid | Polyester | Tunable thermal and mechanical properties |

| Ring-Opening Metathesis Polymerization (ROMP) | Conversion to a norbornene derivative | Polynorbornene | High thermal stability, controlled molecular weight |

| Acetylene Polymerization | Conversion to a terminal alkyne | Poly(pyridylacetylene) | Conjugated, potential for conductivity and chiroptical properties |

Development of Novel Chiral Auxiliaries and Ligands from this compound

Chiral ligands and auxiliaries are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. diva-portal.org Pyridine-containing chiral ligands have emerged as a versatile class of ligands for a wide range of asymmetric transformations. diva-portal.orgrsc.org

The inherent chirality of this compound makes it an excellent starting point for the development of new chiral ligands. The hydroxyl group can be used to coordinate to a metal center, while the pyridine nitrogen provides a second coordination site, forming a bidentate chelate. The bromine atom can be substituted with a variety of other donor groups, such as phosphines, amines, or other heterocycles, to create a diverse library of chiral ligands with tunable steric and electronic properties.

For instance, a palladium-catalyzed phosphination of the bromopyridine would yield a chiral P,N-ligand. Such ligands are known to be effective in a variety of asymmetric reactions, including allylic alkylations and Heck reactions. diva-portal.org Alternatively, the bromine could be replaced by another pyridine ring via a Suzuki coupling, leading to a chiral bipyridine ligand. Chiral bipyridine ligands are widely used in asymmetric catalysis, for example, in copper-catalyzed cyclopropanations and molybdenum-catalyzed allylic substitutions. durham.ac.uk The butanol side chain provides a chiral environment around the metal center, which can effectively control the stereochemical outcome of the reaction.

| Ligand Type | Synthetic Modification | Potential Catalytic Application |

| Chiral P,N-Ligand | Substitution of bromine with a phosphine (B1218219) group | Asymmetric allylic alkylation, Heck reaction |

| Chiral Bipyridine Ligand | Suzuki coupling with a pyridineboronic acid | Asymmetric cyclopropanation, allylic oxidation |

| Chiral Amino-Alcohol Ligand | Amination of the bromopyridine | Asymmetric transfer hydrogenation |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 6 Bromopyridin 2 Yl Butan 1 Ol and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(6-Bromopyridin-2-yl)butan-1-ol. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for deciphering complex spin systems and establishing definitive atomic connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments is employed to assemble the molecular puzzle of this compound. Each experiment provides a unique set of correlations that, when combined, leave no ambiguity in the final structure.

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY is critical for tracing the proton network within the butyl side chain and identifying adjacent protons on the pyridine (B92270) ring. For instance, it would show a correlation between the proton on the chiral center (C2) and the protons of the adjacent methylene (B1212753) group (C1) and the ethyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule will produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for skeletal elucidation. It shows correlations between protons and carbons over two to three bonds (and sometimes four). This long-range connectivity information is vital for connecting different fragments of the molecule. For example, HMBC would show a correlation from the protons on C1 of the butanol side chain to C2 of the pyridine ring, unequivocally linking the side chain to the heterocyclic core. It would also help in placing the bromine atom by observing correlations from the ring protons to the carbon atoms.

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximities between nuclei. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could help ascertain the preferred conformation of the butanol side chain relative to the pyridine ring.